molecular formula C21H16O8 B3396157 (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate CAS No. 1007684-11-8

(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate

Cat. No.: B3396157
CAS No.: 1007684-11-8
M. Wt: 396.3 g/mol
InChI Key: LXBPSIKMDKXMGP-UWVJOHFNSA-N
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Description

(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate is a useful research compound. Its molecular formula is C21H16O8 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis typically involves several steps, starting with the formation of the benzofuran core. This process might utilize intermediates like salicylic acid derivatives, followed by cyclization under acidic or basic conditions. The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction. The final acetoxy groups are added through esterification using acetic anhydride in the presence of a catalyst.

  • Industrial Production Methods: : For industrial-scale synthesis, optimization of reaction conditions is crucial. This includes the use of continuous flow reactors to enhance yield and purity, and process intensification techniques like microwave-assisted synthesis to reduce reaction times.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various reactions, including oxidation (e.g., using oxidizing agents like KMnO₄), reduction (e.g., hydrogenation with Pd/C), and nucleophilic substitution (e.g., with nucleophiles like alcohols).

  • Common Reagents and Conditions: : Reactions are typically conducted under controlled conditions to prevent decomposition. Common reagents include bases like NaOH for nucleophilic substitutions and acids like H₂SO₄ for ester hydrolysis.

  • Major Products: : Products depend on reaction conditions. Oxidation may yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions produce derivatives with different functional groups, extending the compound's utility in synthesis.

Scientific Research Applications: This compound finds extensive applications across various domains:

  • Chemistry: : Utilized as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing biochemical pathways.

  • Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.

  • Industry: : Employed in the development of advanced materials, including resins and coatings, leveraging its stability and reactivity.

Mechanism of Action: The compound's effects arise from its ability to interact with biological targets:

  • Molecular Targets: : Potential targets include enzymes and receptors. The benzofuran core may facilitate binding to active sites, while the dioxole ring modulates interactions.

  • Pathways Involved: : It may affect signaling pathways, inhibiting or activating molecular processes. For instance, it could modulate oxidative stress response by influencing enzyme activity.

Comparison with Similar Compounds

  • Unique Features:

  • List of Similar Compounds

    • (Z)-2-benzylidenebenzofuran

    • Benzo[d][1,3]dioxole derivatives

    • Acetoxy-substituted benzofurans

Its distinct molecular architecture and multifaceted reactivity make (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate a compound of considerable interest in scientific research and industrial applications.

Properties

IUPAC Name

[(2Z)-6-acetyloxy-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-7-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)25-9-15-16(28-12(2)23)6-4-14-20(24)19(29-21(14)15)8-13-3-5-17-18(7-13)27-10-26-17/h3-8H,9-10H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBPSIKMDKXMGP-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 3
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 5
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 6
Reactant of Route 6
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate

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